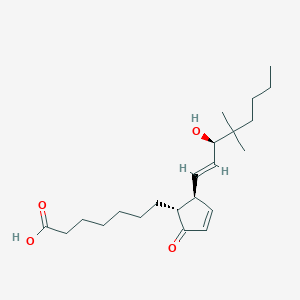![molecular formula C9H10N2O B122379 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine CAS No. 144265-71-4](/img/structure/B122379.png)
5-Ethyl-3-methylisoxazolo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-methylisoxazolo[4,5-b]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoxazolopyridines, which have been found to exhibit a range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects.
Mecanismo De Acción
The exact mechanism of action of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine is not fully understood. However, it has been suggested that this compound acts on the GABAergic system, which is involved in the regulation of neuronal excitability. Specifically, it has been proposed that 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine enhances the activity of GABA receptors, leading to a decrease in neuronal excitability and subsequent anticonvulsant, anxiolytic, and analgesic effects.
Efectos Bioquímicos Y Fisiológicos
5-Ethyl-3-methylisoxazolo[4,5-b]pyridine has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been found to decrease seizure activity and increase the threshold for seizure induction. Additionally, it has been shown to reduce anxiety-like behavior and produce analgesic effects in response to painful stimuli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine is its potential use in the treatment of epilepsy, anxiety disorders, and pain management. Additionally, this compound has been found to be relatively safe and well-tolerated in animal models. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully elucidate the biochemical and physiological effects of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine.
Direcciones Futuras
There are several future directions for research on 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine. One area of focus could be the development of novel analogs of this compound with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine and its potential therapeutic applications. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound in animal models and humans could provide valuable insights into its safety and efficacy.
Métodos De Síntesis
The synthesis of 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine involves the reaction of 3-methyl-4-nitropyridine N-oxide with ethyl acetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate and acetic anhydride to yield 5-Ethyl-3-methylisoxazolo[4,5-b]pyridine. This synthetic route has been optimized to provide high yields and purity of the final product.
Aplicaciones Científicas De Investigación
5-Ethyl-3-methylisoxazolo[4,5-b]pyridine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant activity in animal models, suggesting its potential use in the treatment of epilepsy. Additionally, this compound has been shown to have anxiolytic and analgesic effects, indicating its potential use in the treatment of anxiety disorders and pain management.
Propiedades
Número CAS |
144265-71-4 |
|---|---|
Nombre del producto |
5-Ethyl-3-methylisoxazolo[4,5-b]pyridine |
Fórmula molecular |
C9H10N2O |
Peso molecular |
162.19 g/mol |
Nombre IUPAC |
5-ethyl-3-methyl-[1,2]oxazolo[4,5-b]pyridine |
InChI |
InChI=1S/C9H10N2O/c1-3-7-4-5-8-9(10-7)6(2)11-12-8/h4-5H,3H2,1-2H3 |
Clave InChI |
UDHMKVFLYZIZRE-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(C=C1)ON=C2C |
SMILES canónico |
CCC1=NC2=C(C=C1)ON=C2C |
Sinónimos |
Isoxazolo[4,5-b]pyridine, 5-ethyl-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B122299.png)

![1H-Pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B122306.png)









